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PROTAC RIPK degrader-2 -

PROTAC RIPK degrader-2

Catalog Number: EVT-280345
CAS Number:
Molecular Formula: C52H65N7O11S3
Molecular Weight: 1060.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
RGN47169, also known as PROTAC_RIPK 2 and PROTAC RIPK degrader-2, is a nonpeptidic PROTAC which potently targets serine-threonine kinase RIPK2 and has highly selective for RIPK2 degradation. RGN47169 has CAS#1801547-16-9. RGN47169 was first reported in Nat Chem Biol. 2015 Aug;11(8):611-7. RGN47169 has no formal code name. For the convenience of scientific communication, we temporally name it as RGN47169 (three letters from the inchi Key and last 5 digit of its CAS#. The name was made based on Hodoodo Chemical Nomenclature.
Overview

PROTAC RIPK degrader-2 is a novel compound designed to selectively target and degrade the receptor-interacting serine/threonine protein kinase 2 (RIPK2). This compound belongs to a class of drugs known as proteolysis-targeting chimeras (PROTACs), which utilize a bifunctional design to promote the degradation of specific proteins within cells. The unique mechanism of action allows PROTACs to induce targeted protein degradation via the ubiquitin-proteasome system, offering a potential advantage over traditional inhibitors by reducing protein levels rather than merely inhibiting their function.

Source and Classification

PROTAC RIPK degrader-2 is classified as a small-molecule drug that incorporates ligands for both the target protein (RIPK2) and an E3 ubiquitin ligase, specifically the von Hippel-Lindau protein. This compound is noted for its ability to selectively degrade RIPK2, which is implicated in various inflammatory responses and cancer progression, making it a promising candidate for therapeutic applications in oncology and inflammatory diseases .

Synthesis Analysis

Methods and Technical Details

The synthesis of PROTAC RIPK degrader-2 typically involves several key steps:

  1. Ligand Design: The initial phase includes designing ligands that can effectively bind to RIPK2 and the E3 ligase. The RIPK2 ligand is often derived from known inhibitors, while the E3 ligase ligand is based on the structure of von Hippel-Lindau .
  2. Linker Optimization: A suitable linker is crucial for connecting the two ligands. This linker must allow for optimal spatial orientation between the ligands to facilitate ternary complex formation. Various chemical linkers, such as amide bonds or carbon chains, may be employed depending on their impact on degradation efficacy .
  3. Purification and Characterization: Following synthesis, the compound undergoes purification using techniques like high-performance liquid chromatography (HPLC) and characterization through mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.
Molecular Structure Analysis

Structure and Data

The molecular structure of PROTAC RIPK degrader-2 features two distinct regions connected by a flexible linker:

  • RIPK2 Binding Domain: This domain is designed to specifically interact with RIPK2, enabling effective targeting.
  • E3 Ligase Binding Domain: This region binds to the von Hippel-Lindau protein, facilitating ubiquitination of RIPK2.
Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involving PROTAC RIPK degrader-2 occurs when it binds simultaneously to RIPK2 and the E3 ligase. This binding event leads to:

  1. Ubiquitination: The E3 ligase catalyzes the transfer of ubiquitin moieties onto RIPK2.
  2. Proteasomal Degradation: The ubiquitinated RIPK2 is recognized by the 26S proteasome, leading to its degradation.

This mechanism allows for efficient removal of target proteins from cellular environments, which can be particularly beneficial in therapeutic contexts where reducing specific protein levels can mitigate disease processes .

Mechanism of Action

Process and Data

The mechanism of action for PROTAC RIPK degrader-2 involves several sequential steps:

  1. Formation of Ternary Complex: The compound binds to both RIPK2 and von Hippel-Lindau, forming a stable ternary complex.
  2. Ubiquitination: The E3 ligase facilitates the addition of ubiquitin chains to RIPK2.
  3. Degradation by Proteasome: The ubiquitinated protein is recognized by the proteasome, leading to its degradation.

This process not only reduces the levels of RIPK2 but also potentially alters downstream signaling pathways associated with inflammation and cancer progression .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

PROTAC RIPK degrader-2 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 400–600 g/mol, typical for small molecules.
  • Solubility: Generally soluble in dimethyl sulfoxide (DMSO) but may exhibit variable solubility in aqueous solutions depending on its formulation.
  • Stability: Stability assessments indicate that PROTACs can maintain activity under physiological conditions but may require optimization for storage and handling.

These properties are critical for ensuring effective delivery and activity within biological systems .

Applications

Scientific Uses

PROTAC RIPK degrader-2 has significant potential applications in various fields:

  1. Cancer Therapy: Due to its ability to degrade RIPK2, which plays a role in tumorigenesis, this compound may be utilized in developing treatments for cancers associated with elevated levels of this kinase .
  2. Inflammatory Diseases: By targeting pro-inflammatory signaling pathways mediated by RIPK2, this PROTAC could serve as a therapeutic agent in conditions like inflammatory bowel disease or rheumatoid arthritis .
  3. Research Tool: Beyond therapeutic applications, PROTAC RIPK degrader-2 can be used as a research tool to study the role of RIPK2 in various biological processes through targeted degradation .

Properties

Product Name

PROTAC RIPK degrader-2

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[2-[4-(1,3-benzothiazol-5-ylamino)-6-tert-butylsulfonylquinolin-7-yl]oxyethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

Molecular Formula

C52H65N7O11S3

Molecular Weight

1060.3 g/mol

InChI

InChI=1S/C52H65N7O11S3/c1-33-47(72-31-55-33)35-10-8-34(9-11-35)28-54-49(62)42-25-37(60)29-59(42)50(63)48(51(2,3)4)58-46(61)30-69-21-20-67-17-16-66-18-19-68-22-23-70-43-27-40-38(26-45(43)73(64,65)52(5,6)7)39(14-15-53-40)57-36-12-13-44-41(24-36)56-32-71-44/h8-15,24,26-27,31-32,37,42,48,60H,16-23,25,28-30H2,1-7H3,(H,53,57)(H,54,62)(H,58,61)/t37-,42+,48-/m1/s1

InChI Key

RIEGJNXDHULIKM-GPPJZCFZSA-N

SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCOC4=CC5=NC=CC(=C5C=C4S(=O)(=O)C(C)(C)C)NC6=CC7=C(C=C6)SC=N7)O

Solubility

Soluble in DMSO

Synonyms

PROTAC RIPK degrader-2; PROTAC_RIPK 2; RGN47169; RGN 47169; RGN-47169;

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCOC4=CC5=NC=CC(=C5C=C4S(=O)(=O)C(C)(C)C)NC6=CC7=C(C=C6)SC=N7)O

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCOCCOC4=CC5=NC=CC(=C5C=C4S(=O)(=O)C(C)(C)C)NC6=CC7=C(C=C6)SC=N7)O

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